Ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Overview
Description
Ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound with the molecular formula C16H14BrF2NO4 . It is a derivative of quinoline, a class of organic compounds that are widely used in the synthesis of pharmaceuticals and dyes .
Molecular Structure Analysis
The molecular structure of this compound involves a quinoline core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring . The molecule also contains a bromine atom, two fluorine atoms, and an ethyl ester group .Physical and Chemical Properties Analysis
This compound is a colorless block crystal . Its molecular weight is 402.19 . The storage temperature is between 2 and 8 degrees Celsius .Scientific Research Applications
Synthesis and Derivative Formation
Studies have demonstrated the synthesis and chemical manipulation of ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives for potential medicinal applications. The compound serves as a precursor in the synthesis of various heterocyclic compounds, indicating its versatility in organic synthesis.
Synthesis of Aryldiazenyl Derivatives : Ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate and its derivatives have been synthesized through chemical reduction and nucleophilic addition reactions. These compounds have been analyzed for their structural conformations through analytical and spectral methods (Zahra et al., 2007).
Heterocycles Formation : The cyclocondensation reactions involving ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate have led to the formation of new heterocyclic compounds with potential antibacterial activities. These compounds have been characterized using various spectroscopic techniques (Abu-Sheaib et al., 2008).
Potential Anticancer Activity
Research has also focused on evaluating the anticancer potential of derivatives synthesized from this compound.
- Breast Anticancer Activity : Derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, obtained from the hydrolysis of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, have been tested for their anticancer effect against the breast cancer MCF-7 cell line. Some of these derivatives showed significant anticancer activity, highlighting the compound's potential as a precursor for developing anticancer agents (Gaber et al., 2021).
Antibacterial Properties
The precursor and its derivatives have been assessed for their antibacterial efficacy, showcasing the compound's utility in the development of new antibacterial agents.
- Antibacterial Isothiazoloquinolone Synthesis : A potent broad-spectrum antibacterial agent, effective against resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA), has been synthesized using ethyl 1-cyclopropyl-6,7-difluoro-2-methanesulfonyl-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate as a key intermediate. This highlights the compound's role in the synthesis of new antibacterial drugs (Hashimoto et al., 2007).
Properties
IUPAC Name |
ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxoquinoline-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3/c1-3-21-16(20)12-8-18(10-4-5-10)14-9(2)13(17)7-6-11(14)15(12)19/h6-8,10H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSAIANPWRHILKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=C2C)Br)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.